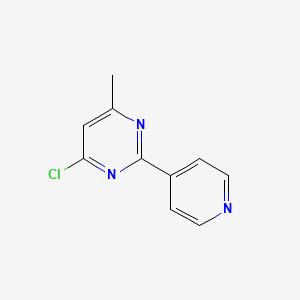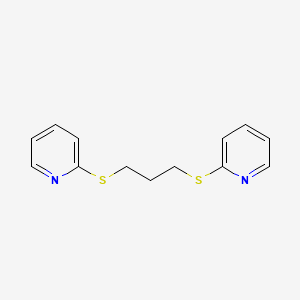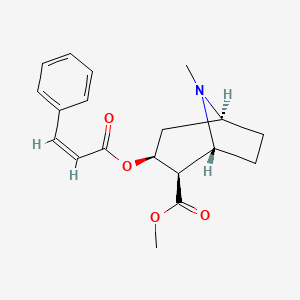
N-Tetradecyl-D29 alcohol
描述
- N-Tetradecyl-D29 alcohol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula CH₃(CH₂)₁₂CH₂OH.
- It is a white waxy solid that is practically insoluble in water, soluble in diethyl ether, and slightly soluble in ethanol.
- Commonly used as an ingredient in cosmetics due to its emollient properties.
- Also employed as an intermediate in the chemical synthesis of surfactants.
Synthesis Analysis
- N-Tetradecyl-D29 alcohol can be prepared by hydrogenating myristic acid or its esters.
- Myristic acid is found in nutmeg, palm kernel oil, and coconut oil, from which most N-Tetradecyl-D29 alcohol is produced.
Molecular Structure Analysis
- Formula: CD₃(CD₂)₁₃OH
- Molecular Weight: 243.57 g/mol
Chemical Reactions Analysis
- N-Tetradecyl-D29 alcohol acts as both a GABA agonist and a glutamate N-methyl-d-aspartate (NMDA) receptor antagonist.
- It also facilitates dopamine release from the nucleus accumbens.
- Chronic exposure leads to downregulation of GABAergic and upregulation of NMDA glutamatergic systems.
Physical And Chemical Properties Analysis
- Molecular Weight: 243.57 g/mol
- Solubility: Practically insoluble in water, soluble in diethyl ether, slightly soluble in ethanol
- Melting Point: 38°C (100°F)
- Boiling Point: >260°C
科学研究应用
Role of Long-Chain Aliphatic Alcohols in Solvent Extraction
Long-chain aliphatic alcohols, such as n-decanol, have been used as phase modifiers in the solvent extraction process to control undesirable third-phase formation. This application is crucial in the extraction of trivalent metal ions from high-level liquid waste. The presence of these alcohols interacts with the polar acid-solvates and metal-solvates by solvation, preventing these solvates from undergoing aggregation in the organic phase, thus controlling the aggregate size below the limiting size required for third-phase formation. This insight suggests that similar long-chain aliphatic alcohols might exhibit comparable properties in related applications (K. R. Swami & K. Venkatesan, 2019).
Chemoenzymatic Dynamic Kinetic Resolution
In the field of chemoenzymatic synthesis, long-chain aliphatic alcohols can be substrates for dynamic kinetic resolution (DKR), a method used to access enantiomerically pure alcohol and amine derivatives. This process highlights the application of alcohols in producing high-value chiral molecules, which are essential in pharmaceuticals and fine chemicals. The perspective on alcohol DKR delineates the evolution from proof-of-concept protocols to highly efficient systems for preparing enantiomerically pure alcohol derivatives, indicating a broad application of alcohols in synthetic organic chemistry (O. Verho & J. Bäckvall, 2015).
Radical Scavenging Ability
Research on the radical scavenging ability of polyphenolic compounds, where alcohols serve as reaction mediums or solvents, underlines the importance of alcohols in studying antioxidant properties. Such studies are vital in food science, pharmaceuticals, and biochemistry, where understanding the antioxidant capacity of compounds can lead to the development of better therapeutic agents and food preservatives (D. Villaño et al., 2007).
Biocompatibility in Biomaterials
In biomaterials research, the incorporation of tetracycline hydrochloride-loaded nanoparticles into poly(vinyl alcohol) films exemplifies the application of alcohols in developing drug delivery systems. Such systems leverage the biocompatibility, non-toxicity, and good film-forming ability of poly(vinyl alcohol), highlighting alcohols' role in medical and pharmaceutical applications (Pimolpun Niamlang et al., 2017).
安全和危害
- LD50 (oral, rat): >5000 mg/kg
- Non-hazardous for transport
- Very toxic to aquatic life with long-lasting effects
未来方向
- Further research is needed to determine the efficacy of N-Tetradecyl-D29 alcohol in the treatment of alcohol dependence.
- Larger trials with longer treatment durations are necessary to assess its effectiveness.
Please note that this analysis is based on available information, and further studies may provide additional insights. 🌟
属性
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZKNKRTKFSKGZ-AUFKXYATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584376 | |
| Record name | (~2~H_29_)Tetradecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tetradecyl-D29 alcohol | |
CAS RN |
284474-78-8 | |
| Record name | 1-Tetradecan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-d29-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284474-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_29_)Tetradecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284474-78-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



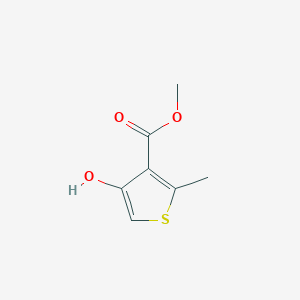
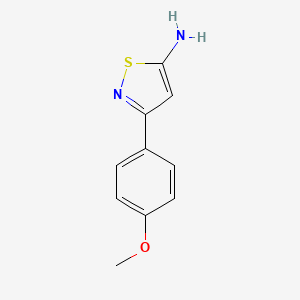

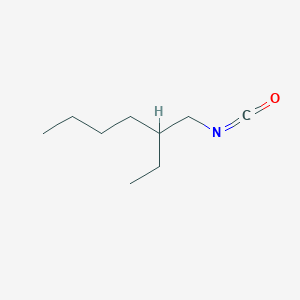

![3-[(3-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1626859.png)
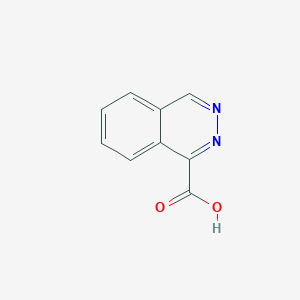
![1,5-Dioxaspiro[5.5]undecan-9-ol](/img/structure/B1626863.png)
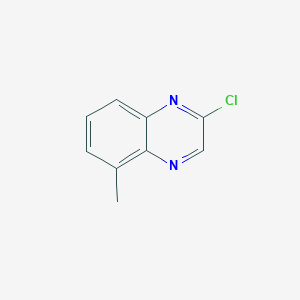
![2-(1H-Benzo[d]imidazol-2-yl)-4-bromoaniline](/img/structure/B1626865.png)
![7-Chloro-5-methyl-2-phenylpyrazolo[1,5-A]pyrimidine](/img/structure/B1626867.png)
